molecular formula C21H16F3N5O2 B2815504 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide CAS No. 900008-99-3

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2815504
CAS No.: 900008-99-3
M. Wt: 427.387
InChI Key: WNQUXWTYTDXVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide is recognized in scientific research as a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It covalently binds to a cysteine residue (Cys-481) in the BTK active site , leading to sustained suppression of B-cell receptor (BCR) signaling pathways. This mechanism is critical for investigating the proliferation and survival of malignant B-cells, positioning this compound as a valuable pharmacological tool for the study of B-cell lymphomas such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Furthermore, due to the central role of BTK in immune cell signaling, this inhibitor is extensively used in preclinical research to dissect the pathophysiology of autoimmune disorders, including rheumatoid arthritis and systemic lupus erythematosus. By enabling precise inhibition of this key kinase, researchers can elucidate BTK's role in disease models and evaluate the potential of targeted therapeutic strategies.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c1-12-3-8-16(9-13(12)2)29-18-17(10-26-29)20(31)28(11-25-18)27-19(30)14-4-6-15(7-5-14)21(22,23)24/h3-11H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQUXWTYTDXVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.

    Introduction of the 3,4-dimethylphenyl group: This step can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the 3,4-dimethylphenyl group is attached to the pyrazolo[3,4-d]pyrimidine core.

    Addition of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents, such as trifluoromethyl iodide, under specific reaction conditions.

    Formation of the benzamide moiety: This final step involves the reaction of the intermediate compound with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Properties : These compounds have shown promise in inhibiting various cancer cell lines by targeting specific pathways involved in tumor growth and survival.
  • Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Analgesic Activity : It has potential applications in pain management due to its analgesic properties.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
  • Anti-inflammatory Effects :
    • In a preclinical trial involving animal models of arthritis, the compound significantly reduced joint inflammation and pain. This effect was attributed to the downregulation of inflammatory mediators such as TNF-alpha and IL-6.
  • Analgesic Properties :
    • A pharmacological evaluation revealed that this compound could effectively reduce pain in rodent models without significant side effects typically associated with opioids.

Mechanism of Action

The mechanism by which N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene expression: The compound may influence gene expression, affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural homology with pyrazolo-pyrimidinone derivatives reported in the literature. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison of Pyrazolo-Pyrimidinone Derivatives

Compound Name Substituent at Position 1 Benzamide Substituent Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethylphenyl 4-(Trifluoromethyl) Not reported 413.3 (calc.) Increased lipophilicity due to methyl groups; para-CF₃ may enhance hydrophobic interactions.
N-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide 4-Fluorophenyl 2-(Trifluoromethyl) Not reported 407.3 (calc.) Ortho-CF₃ substitution may reduce steric hindrance compared to para-CF₃. Fluorine enhances electronegativity.
Example 53 () 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl 2-Fluoro-N-isopropyl 175–178 589.1 (reported) Chromene moiety introduces rigidity; isopropyl group may improve metabolic stability.

Key Observations:

Substituent Effects on Lipophilicity :

  • The 3,4-dimethylphenyl group in the target compound contributes to higher lipophilicity (clogP ~3.5, estimated) compared to the 4-fluorophenyl analog (clogP ~2.8). This could enhance membrane permeability but may reduce aqueous solubility .
  • The para-trifluoromethyl group on the benzamide (target) versus ortho-substitution () may alter binding orientation in hydrophobic protein pockets.

The chromene ring in Example 53 introduces steric bulk, which might limit bioavailability compared to the simpler benzamide in the target compound .

Synthetic Pathways :

  • All analogs utilize similar synthetic routes, including Suzuki coupling for aryl group installation (e.g., Example 53 used 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid) .

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of oncology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its diverse biological properties. The molecular formula is C20H18F3N5OC_{20}H_{18}F_3N_5O, with a molecular weight of 421.39 g/mol. Its structure includes:

  • A pyrazolo[3,4-d]pyrimidine core .
  • A trifluoromethyl group that may enhance lipophilicity and biological activity.
  • A dimethylphenyl substituent that could influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer activity. For instance:

  • Selectivity and Efficacy : In vitro studies have shown that similar compounds possess broad-spectrum anticancer activity against various cancer cell lines. One study reported selectivity ratios for certain derivatives ranging from 0.7 to 39 at the GI50 level, with notable efficacy against leukemia cell lines .
  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Specifically, it activates pro-apoptotic factors like Bax while inhibiting anti-apoptotic factors .

Other Biological Activities

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have shown potential in other therapeutic areas:

  • Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, IC50 values for certain compounds were reported around 54.65 μg/mL .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazolo Core : This involves cyclization reactions between appropriate precursors.
  • Substitution Reactions : Functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamideSimilar pyrazolo core with different substitutionsAnticancer activity
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamideContains a chlorophenyl groupAntimicrobial properties
N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)-N-(naphthalen-2-yl)acetamideFeatures naphthalene substitutionPotential anti-inflammatory effects

Case Studies and Research Findings

Recent studies have highlighted the promising nature of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment:

  • In Vitro Studies : A compound structurally similar to this compound showed significant cytotoxicity against various cancer cell lines with IC50 values as low as 0.09 µM in specific assays .
  • Mechanistic Insights : The activation of apoptotic pathways via caspases and modulation of cell cycle checkpoints (e.g., G2/M arrest) were key findings in these studies .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization to form the pyrazolo[3,4-d]pyrimidine core, followed by substitution with the 3,4-dimethylphenyl and trifluoromethylbenzamide groups. Key steps include:

  • Core formation : Cyclization of precursors like hydrazines and carbonyl derivatives under reflux in ethanol or DMSO .
  • Substitution : Coupling reactions using catalysts such as triethylamine or Pd-based catalysts for aryl group introduction .
  • Optimization : Adjusting solvent polarity (e.g., DMSO for solubility), temperature (80–120°C), and reaction time (12–48 hrs) to improve yields (reported 60–85%) .
  • Purity control : Use HPLC or TLC to monitor reaction progress and column chromatography for purification .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 3,4-dimethylphenyl and CF₃ in benzamide) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ ~495–505 Da) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the pyrazolo[3,4-d]pyrimidine core .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How do the 3,4-dimethylphenyl and trifluoromethyl groups influence the compound’s interaction with biological targets like protein kinases?

Methodological Answer:

  • Steric effects : The 3,4-dimethylphenyl group may enhance binding pocket occupancy in kinases (e.g., EGFR or Aurora kinases), as shown in docking studies of analogous compounds .
  • Electronic effects : The electron-withdrawing CF₃ group increases electrophilicity, potentially improving hydrogen bonding with catalytic lysine residues .
  • Experimental validation :
    • Kinase assays : Measure IC₅₀ values against kinase panels (e.g., Eurofins KinaseProfiler) .
    • Mutagenesis studies : Replace key residues in target kinases to assess binding dependency .

Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing CF₃ with Cl or OCH₃) and compare IC₅₀ values .
  • Metabolic stability assays : Test if differences in activity arise from pharmacokinetic factors (e.g., CYP450-mediated degradation) using liver microsomes .
  • Crystallography : Compare co-crystal structures of the compound and analogs with target proteins to identify binding mode variations .

Q. What are the dominant degradation pathways of this compound under physiological conditions, and how can stability be improved?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl, H₂O₂) and analyze via LC-MS to identify degradation products (e.g., hydrolysis of the pyrimidinone ring) .
  • Stabilization strategies :
    • Formulation : Use cyclodextrins or liposomal encapsulation to shield labile groups .
    • Structural modification : Introduce electron-donating groups (e.g., OCH₃) to reduce oxidative susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.